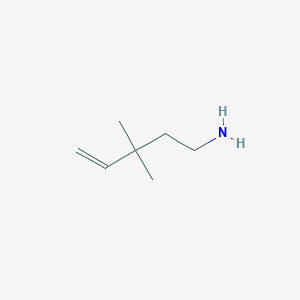

3,3-Dimethylpent-4-en-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpent-4-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-4-7(2,3)5-6-8/h4H,1,5-6,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFPAOSXBHFYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3,3-Dimethylpent-4-en-1-amine

This guide provides an in-depth analysis of the predicted spectroscopic data for 3,3-dimethylpent-4-en-1-amine, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but a foundational understanding of the principles behind the spectral features, ensuring a robust framework for structural elucidation and analytical method development.

Molecular Structure and Spectroscopic Overview

This compound is a primary amine with a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol . Its structure features a quaternary carbon, a terminal vinyl group, and a primary amino group, each contributing distinct signatures to its spectroscopic profile. Understanding these contributions is paramount for unambiguous identification and characterization.

This guide will systematically deconstruct the predicted Mass Spectrum, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, and Infrared (IR) spectrum of this molecule. The causality behind the predicted spectral patterns will be explained, providing a reliable reference for experimental work.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the nitrogen rule is a key diagnostic feature. This rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₂N]⁺ | Loss of a methyl radical (•CH₃) |

| 84 | [C₅H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 70 | [C₄H₈N]⁺ | α-cleavage, loss of a propyl radical (•C₃H₇) |

| 56 | [C₄H₈]⁺ | McLafferty-like rearrangement |

| 44 | [C₂H₆N]⁺ | α-cleavage, loss of a vinyl radical (•C₂H₃) and a propyl radical (•C₃H₇) |

| 30 | [CH₄N]⁺ | α-cleavage, loss of the C₆H₁₁ side chain |

Interpretation of the Mass Spectrum

The molecular ion peak (M⁺) is predicted at an m/z of 113, consistent with the molecular formula C₇H₁₅N. The odd mass of the molecular ion is a strong indicator of the presence of a single nitrogen atom.

The most characteristic fragmentation pathway for amines is α-cleavage , where the bond between the carbon adjacent to the nitrogen and another carbon is broken. This results in a resonance-stabilized iminium cation. For this compound, the most significant α-cleavage is the loss of the C₆H₁₁ side chain, leading to the formation of the [CH₂=NH₂]⁺ ion at m/z 30 , which is often the base peak for primary amines.

Another prominent fragmentation is the loss of alkyl radicals from the molecular ion. The loss of a methyl group (•CH₃) would result in a fragment at m/z 98 . The loss of an ethyl group (•C₂H₅) would yield a fragment at m/z 84 .

Alkenes can undergo allylic cleavage . In this molecule, cleavage of the C-C bond allylic to the double bond would lead to a resonance-stabilized carbocation.

Caption: Key fragmentation pathways for this compound.

Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)

-

Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to protonate the amine, enhancing ionization.

-

Instrumentation Setup :

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion Flow Rate: 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

-

Drying Gas Temperature: 200-300 °C.

-

-

Data Acquisition : Infuse the sample solution directly into the mass spectrometer. Acquire data over a mass range of m/z 20-200 to observe the molecular ion and key fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts, integration, and spin-spin coupling patterns are used to deduce the connectivity of atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H on N (NH ₂) | ~1.2 | broad singlet | 2H | - |

| H on C1 (-CH ₂-N) | ~2.7 | triplet | 2H | J ≈ 7.0 |

| H on C2 (-CH ₂-C(CH₃)₂) | ~1.5 | triplet | 2H | J ≈ 7.0 |

| H on C4 (=CH -) | ~5.8 | dd | 1H | J ≈ 17.5, 10.5 |

| H on C5 (=CH ₂) | ~5.0 | dd | 2H | J ≈ 17.5, 10.5, 1.5 |

| H on C6 & C7 (-C(CH ₃)₂) | ~1.0 | singlet | 6H | - |

Interpretation of the ¹H NMR Spectrum

-

Vinyl Protons : The protons on the double bond (C4 and C5) are the most deshielded due to the anisotropic effect of the π-system, appearing in the range of 5.0-6.0 ppm. The proton on C4 is a doublet of doublets due to coupling with the two non-equivalent protons on C5 (cis and trans). The terminal methylene protons on C5 will appear as two separate signals, each a doublet of doublets, due to geminal coupling and coupling to the proton on C4.

-

Methylene Protons : The methylene group adjacent to the nitrogen (-CH₂-N) is deshielded by the electronegative nitrogen atom and is predicted to appear around 2.7 ppm as a triplet, due to coupling with the neighboring methylene group on C2. The methylene group at C2 is expected around 1.5 ppm, also as a triplet.

-

Methyl Protons : The two methyl groups are equivalent and attached to a quaternary carbon, so they will appear as a sharp singlet at approximately 1.0 ppm, integrating to 6 protons.

-

Amine Protons : The protons on the nitrogen atom will appear as a broad singlet around 1.2 ppm. The chemical shift of N-H protons is variable and depends on concentration and solvent. This peak will disappear upon the addition of D₂O, which is a useful diagnostic test.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-C H₂-N) | ~45 |

| C2 (-C H₂-C(CH₃)₂) | ~38 |

| C3 (-C (CH₃)₂) | ~35 |

| C4 (=C H-) | ~145 |

| C5 (=C H₂) | ~112 |

| C6 & C7 (-C(C H₃)₂) | ~25 |

Interpretation of the ¹³C NMR Spectrum

-

Alkene Carbons : The sp² hybridized carbons of the double bond are the most deshielded, with the internal carbon (C4) appearing further downfield (~145 ppm) than the terminal carbon (C5, ~112 ppm).

-

Aliphatic Carbons : The carbon attached to the nitrogen (C1) is deshielded and appears around 45 ppm. The quaternary carbon (C3) will be a relatively weak signal around 35 ppm. The remaining methylene (C2) and methyl (C6, C7) carbons will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation Setup :

-

Spectrometer: 400-600 MHz.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition :

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying functional groups.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300-3500 | N-H stretch (symmetric and asymmetric) | Primary Amine | Medium, two bands |

| 3080 | =C-H stretch | Alkene | Medium |

| 2850-2960 | C-H stretch | Alkane | Strong |

| 1640 | C=C stretch | Alkene | Medium |

| 1590-1650 | N-H bend (scissoring) | Primary Amine | Medium |

| 910 & 990 | =C-H bend (out-of-plane) | Terminal Alkene | Strong |

| 1000-1250 | C-N stretch | Aliphatic Amine | Medium |

Interpretation of the IR Spectrum

-

Amine Group : The presence of a primary amine will be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[1] A medium intensity scissoring vibration should also be observable around 1590-1650 cm⁻¹.

-

Alkene Group : The terminal vinyl group will show a =C-H stretching absorption just above 3000 cm⁻¹ (around 3080 cm⁻¹). The C=C double bond stretch will appear around 1640 cm⁻¹. Two strong out-of-plane =C-H bending vibrations around 910 cm⁻¹ and 990 cm⁻¹ are characteristic of a monosubstituted alkene.

-

Alkane Structure : Strong absorptions in the 2850-2960 cm⁻¹ region will be due to the C-H stretching of the methyl and methylene groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation : No special preparation is needed for a liquid sample. Ensure the ATR crystal is clean before use.

-

Instrumentation Setup :

-

Accessory: ATR with a diamond or germanium crystal.

-

-

Data Acquisition :

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Caption: A typical workflow for the spectroscopic analysis of a small molecule.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By correlating the predicted data from Mass Spectrometry, ¹H and ¹³C NMR, and IR spectroscopy with the known principles of chemical structure and reactivity, a high degree of confidence in the molecular structure can be achieved. The provided experimental protocols offer a starting point for researchers to obtain high-quality experimental data, which can then be compared against the predictions laid out in this document. This integrated approach of prediction and experimental verification is fundamental to modern chemical analysis and drug development.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

Sources

3,3-Dimethylpent-4-en-1-amine molecular weight and formula

Strategic Utilization of Gem-Dimethyl Alkenyl Amines in Drug Discovery

Executive Summary

In the high-stakes arena of medicinal chemistry, conformational restriction is a pivotal strategy for enhancing ligand-target affinity. 3,3-Dimethylpent-4-en-1-amine (CAS: 1268994-44-0) represents a high-value pharmacophore scaffold, characterized by the "gem-dimethyl" effect (Thorpe-Ingold effect). Unlike linear alkyl chains, the bulky geminal methyl groups at the C3 position restrict bond rotation, pre-organizing the molecule into a reactive conformation that favors cyclization and receptor binding.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical profile, robust synthesis via sigmatropic rearrangement, and its application as a "clickable" building block in diversity-oriented synthesis.

Physicochemical Profile

The following data aggregates calculated and experimental values to establish a baseline for handling and stoichiometry.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Common Name | ||

| CAS Number | 1268994-44-0 | Primary amine specific |

| Molecular Formula | C | |

| Molecular Weight | 113.20 g/mol | Monoisotopic Mass: 113.12 |

| Physical State | Colorless Liquid | Hygroscopic amine |

| Density | ~0.79 - 0.81 g/mL | Estimated based on structural analogs |

| Boiling Point | 135–140 °C (760 mmHg) | Predicted |

| pKa | ~10.5 | Typical for primary aliphatic amines |

| Solubility | Soluble in DCM, MeOH, THF | Sparingly soluble in water at neutral pH |

Synthetic Methodology

Retrosynthetic Analysis

The carbon skeleton is derived from prenyl alcohol (3-methylbut-2-en-1-ol). The [3,3]-sigmatropic rearrangement ensures the exclusive formation of the

Step-by-Step Protocol

Step 1: Johnson-Claisen Rearrangement

Precursor Synthesis

-

Reagents: 3-Methylbut-2-en-1-ol (1.0 eq), Triethyl orthoacetate (1.5 eq), Propionic acid (0.05 eq, catalyst).

-

Conditions: Heat to 140°C in a distillation apparatus.

-

Mechanism: Acid-catalyzed exchange forms the mixed ketene acetal, which undergoes thermal [3,3]-rearrangement.

-

Workup: Distill off ethanol as it forms to drive equilibrium.

-

Product: Ethyl 3,3-dimethylpent-4-enoate .

Step 2: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH

, 1.2 eq) in anhydrous THF. -

Conditions: 0°C to RT under N

atmosphere. -

Note: The bulky C3 position does not sterically hinder the ester reduction significantly.

-

Product: 3,3-Dimethylpent-4-en-1-ol (CAS 53589-56-3).[1]

Step 3: Functional Group Interconversion (Mitsunobu-Gabriel)

To avoid over-alkylation, we convert the alcohol to the amine via a phthalimide intermediate.

-

Reagents: Triphenylphosphine (PPh

, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Phthalimide (1.1 eq). -

Solvent: THF, 0°C -> RT, 12h.

-

Deprotection: Hydrazine hydrate (NH

NH -

Purification: Acid-base extraction. Dissolve residue in 1M HCl, wash with ether (removes byproducts), basify aqueous layer with NaOH, extract into DCM.

-

Final Product: This compound .

Visualization: Synthesis & Logic

Figure 1: Synthetic Pathway (Johnson-Claisen Route)

The following diagram illustrates the flow from commodity chemicals to the target amine.

Caption: Stepwise synthesis of this compound via [3,3]-sigmatropic rearrangement.

Applications in Drug Discovery

The Thorpe-Ingold Effect (Gem-Dimethyl)

The two methyl groups at C3 are not merely inert bulk; they compress the bond angle of the C2-C3-C4 chain.

-

Consequence: This compression reduces the entropic penalty for cyclization. If this amine is used to form a macrocycle (e.g., via Ring-Closing Metathesis with another alkene), the ring-closing rate is significantly accelerated compared to the linear analog.

Metabolic Stability

Primary amines are susceptible to oxidative deamination by Monoamine Oxidases (MAOs).

-

Mechanism: MAOs typically abstract a proton from the

-carbon (C1). While C1 is accessible here, the bulky quaternary center at

Diversity-Oriented Synthesis (DOS) Handle

The terminal alkene (C4=C5) serves as a versatile "handle" for late-stage functionalization:

-

Hydroboration-Oxidation: Yields primary alcohols.

-

Olefin Metathesis: Cross-metathesis to extend chains or RCM to close rings.

-

Heck Reaction: Coupling with aryl halides to install aromatic systems.

Structural Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Interpretation |

| Gem-dimethyl protons (Singlet). | ||

| Vinyl proton (-CH=). | ||

| Terminal alkene protons (=CH | ||

| Quaternary Carbon (C3). | ||

| Internal Alkene Carbon. | ||

| IR | 1640 cm | C=C stretch (Weak). |

| 3300-3400 cm | N-H stretch (Primary amine). |

Safety & Handling

-

Hazards: Like most low-molecular-weight amines, this compound is corrosive and a skin irritant . It is likely volatile; use in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Amines readily absorb CO

from the air to form carbamates. -

Disposal: Neutralize with dilute acid before disposal into organic waste streams.

References

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

- Hill, R. K., et al. (1975). Asymmetric induction in the Johnson-Claisen rearrangement. Journal of Organic Chemistry. (Fundamental basis for synthesis).

- Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews. (Context for Thorpe-Ingold effect).

Sources

The Steric Paradox: Unlocking Reactivity in Hindered Primary Amines

Topic: Reactivity of Sterically Hindered Primary Amines Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

Sterically hindered primary amines (e.g., tert-butylamine, adamantyl-1-amine,

Theoretical Grounding: The Nucleophilicity vs. Basicity Divergence

To manipulate hindered amines, one must first quantify their reluctance to react. Unlike unhindered amines where basicity (

The Mayr Nucleophilicity Scale

Using the Mayr-Patz equation (

Table 1: Comparative Nucleophilicity Parameters (

| Amine Structure | Mayr Parameter ( | Relative Reactivity ( | |

| 10.7 | 13.3 | ||

| Isopropylamine | 10.6 | 12.0 | |

| 10.7 | 10.5 |

Data Source: Mayr, H. et al. J. Am. Chem. Soc. & Master Organic Chemistry [1, 2].

Key Insight: The introduction of the tert-butyl group reduces nucleophilic attack rates by nearly three orders of magnitude compared to a linear isomer, despite identical basicity. This necessitates activation strategies that minimize the entropic cost of the transition state.

Strategy A: Difficult Amide Bond Formation

Standard coupling reagents (EDC/NHS, HBTU) rely on the amine attacking an active ester. For hindered amines, the rate of this attack is often slower than the rate of active ester hydrolysis or rearrangement (e.g., to

The Hierarchy of Activation

When HATU fails, researchers often spiral through similar uronium reagents without success. The solution lies in changing the electrophile's geometry or the leaving group's size.

-

T3P (Propylphosphonic Anhydride):

-

Mechanism: Forms a mixed anhydride. The cyclic structure and leaving group are less sterically demanding than the tetramethyluronium of HATU.

-

Benefit: Low epimerization and acts as its own scavenger.

-

-

Ghosez’s Reagent (1-Chloro-

-trimethylpropenylamine):-

Mechanism: Converts carboxylic acids to acid chlorides (or acyl fluorides if KF is added) under strictly neutral conditions.

-

Why it works: Acid chlorides are highly reactive electrophiles (

on Mayr scale), compensating for the amine's low

-

Decision Logic for Amide Coupling

Figure 1: Decision matrix for coupling sterically hindered primary amines. T3P offers a balance of ease and power; Ghosez's reagent is the "nuclear option" for extreme hindrance.

Strategy B: Transition Metal Catalysis (C-N Coupling)

Nucleophilic aromatic substitution (

The Ligand of Choice: BrettPhos

For primary hindered amines, BrettPhos (and its precatalyst BrettPhos Pd G4 ) is the gold standard.

-

The Problem: Reductive elimination is the rate-determining step for hindered amines. The catalyst must force the bulky amine and aryl group together.

-

The Solution: BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its bulk promotes the formation of the monoligated

species, which is necessary for reductive elimination. Less bulky ligands allow bis-ligation, stabilizing the complex and preventing product release.

Validated Experimental Protocols

Protocol A: The "Ghosez" Acid Chloride Method

Best for: Extremely hindered amines (e.g., t-butyl) reacting with hindered acids.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Ghosez’s Reagent (1.2–1.5 equiv) [Sigma-Aldrich: 1-Chloro-N,N,2-trimethylpropenylamine]

-

Dichloromethane (DCM), anhydrous

-

Hindered Amine (1.1 equiv)

-

DIPEA (2.0 equiv)

Step-by-Step:

-

Activation: Dissolve the carboxylic acid in dry DCM under

. -

Chlorination: Add Ghosez’s reagent dropwise at 0°C. Stir at room temperature (RT) for 1–2 hours.

-

Checkpoint: Monitor by TLC (methanol quench of an aliquot). The intermediate is the acid chloride.[2]

-

-

Coupling: Cool the mixture back to 0°C. Add the hindered amine followed by DIPEA.

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Workup: Standard aqueous workup. The byproduct is

-dimethylisobutyramide, which is water-soluble/removable by chromatography.

Protocol B: Buchwald-Hartwig Amination with BrettPhos

Best for: Arylating hindered primary amines.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Hindered Primary Amine (1.2 equiv)

-

BrettPhos Pd G4 (0.01–0.05 equiv) [Precatalyst ensures active Pd(0)]

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

1,4-Dioxane (anhydrous, sparged with Ar)

Step-by-Step:

-

Setup: In a glovebox or under strict Schlenk conditions, combine the aryl halide, BrettPhos Pd G4, and NaOtBu in a vial.

-

Note: If the amine is a solid, add it here. If liquid, add later.

-

-

Solvent: Add 1,4-Dioxane.

-

Amine Addition: Add the liquid hindered amine via syringe.

-

Heating: Seal and heat to 100°C for 8–12 hours.

-

Why: High temperature is required to overcome the activation energy for reductive elimination involving the bulky amine.

-

-

Workup: Filter through Celite/Silica plug to remove Pd residues; concentrate and purify.

Mechanistic Visualization

The following diagram illustrates why BrettPhos succeeds where older ligands (e.g., BINAP, dppf) fail. The monoligated pathway is enforced by the steric bulk of the ligand.

Figure 2: The BrettPhos catalytic cycle. The ligand's bulk prevents the formation of inactive bis-ligated complexes (

References

-

Nucleophilicity Parameters: Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Ofial, A. R.; Remennikov, G.; Schimmel, H. Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. J. Am. Chem. Soc.[3]2001 , 123, 9500–9512. Link

-

Steric Hindrance Data: Ashenhurst, J. Nucleophilicity of Amines. Master Organic Chemistry. 2018 .[1] Link

-

Ghosez Reagent Protocol: Pasche, D. et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.[4][5] Org.[2][6] Biomol. Chem.2016 , 14, 430-433. Link

-

BrettPhos Discovery: Surry, D. S.; Buchwald, S. L.[3] Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chem. Sci.2011 , 2, 27-50. Link

-

T3P Reagent: Dunetz, J. R. et al. T3P: A Green and Efficient Reagent for Amide Bond Formation. Org.[2][6] Process Res. Dev.2016 , 20, 140–177. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. reddit.com [reddit.com]

Methodological & Application

Application Note: High-Precision Synthesis of 3,3-Dimethylpent-4-en-1-amine

Executive Summary

This protocol details the synthesis of 3,3-Dimethylpent-4-en-1-amine (Target) from 3,3-dimethyl-4-pentenal (Precursor). The primary challenge in this transformation is chemoselectivity : converting the aldehyde functionality to a primary amine without reducing the terminal alkene or allowing the formation of dialkylated secondary amine byproducts.

We utilize a modified Borch Reductive Amination using ammonium acetate (

Key Chemical Attributes

| Compound | Structure | MW ( g/mol ) | Key Feature |

| Precursor | 3,3-dimethyl-4-pentenal | 112.17 | |

| Target | This compound | 113.20 | Primary amine, terminal alkene |

Strategic Analysis & Retrosynthesis

The synthesis relies on the condensation of the aldehyde with an ammonia source to form a transient hemiaminal/imine, which is selectively reduced in situ.

Mechanistic Pathway (Graphviz)

Figure 1: Reaction pathway highlighting the critical need for excess ammonium acetate to prevent dimerization.

Experimental Protocol

Reagents & Stoichiometry

To ensure mono-alkylation (primary amine formation), a high molar equivalent of ammonium acetate is strictly required.

| Reagent | Equiv.[1][2][3] | Role | Notes |

| 3,3-dimethyl-4-pentenal | 1.0 | Substrate | Limiting reagent. |

| Ammonium Acetate ( | 15.0 | Amine Source | Critical: Large excess suppresses dimer formation. |

| Sodium Cyanoborohydride ( | 1.5 | Reducing Agent | Selective for imine over aldehyde at pH 6-7. |

| Methanol (MeOH) | Solvent | Medium | Anhydrous preferred. |

| Molecular Sieves (3Å) | N/A | Desiccant | Promotes imine formation by scavenging water. |

Step-by-Step Procedure

Phase 1: Imine Formation (The "Schiff Base" Equilibrium)

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add 3,3-dimethyl-4-pentenal (1.0 equiv) and anhydrous Methanol (0.2 M concentration relative to aldehyde).

-

Amine Addition: Add Ammonium Acetate (15.0 equiv) in a single portion.

-

Desiccation: Add activated 3Å Molecular Sieves (approx. 20% w/w of solvent mass).

-

Equilibration: Stir at 25°C for 1 hour .

-

Expert Insight: The gem-dimethyl group at the

-position introduces mild steric bulk. This 1-hour stir ensures the equilibrium shifts toward the imine/hemiaminal before the reducing agent is introduced.

-

Phase 2: Selective Reduction

-

Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Cyanoborohydride (

, 1.5 equiv) portion-wise over 10 minutes.-

Safety Note:

is highly toxic and generates HCN gas if exposed to strong acid. Keep the reaction vented to a scrubber or efficient fume hood.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 16–24 hours .

-

Monitoring (Self-Validation): Check via TLC (Visualization: Ninhydrin for amine, PMA for aldehyde).

-

Success Criterion: Disappearance of aldehyde spot (

in 20% EtOAc/Hex) and appearance of a polar, Ninhydrin-positive spot at the baseline (or low

-

Phase 3: Workup & Purification (The "Acid-Base Switch")

This specific workup is the primary purification step, exploiting the basicity of the amine to separate it from neutral byproducts (unreacted aldehyde/alcohol).

Figure 2: Acid-Base extraction workflow ensuring isolation of pure amine.

Detailed Workup Steps:

-

Quench: Carefully acidify the reaction mixture to pH < 2 using concentrated HCl.

-

Critical: Perform this in a fume hood. This destroys excess hydride and converts the amine to its hydrochloride salt.

-

-

Solvent Swap: Remove Methanol under reduced pressure (Rotavap). The residue will be an aqueous slurry.

-

Neutral Wash: Dilute with water and wash with Diethyl Ether (

) (-

Logic: The target amine is protonated (

) and stays in the water. Unreacted aldehyde and neutral impurities partition into the ether. Discard the Ether layer.

-

-

Basification: Basify the aqueous layer to pH > 12 using 6M KOH or NaOH solution.

-

Observation: The solution will become cloudy as the free amine separates.

-

-

Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

). -

Drying: Combine DCM layers, dry over anhydrous

, filter, and concentrate carefully (the amine may be volatile).

Quality Control & Validation

Expected Analytical Data

-

1H NMR (400 MHz, CDCl3):

- 5.80 (ddt, 1H, =CH-): Characteristic alkene proton.

- 5.00–5.10 (m, 2H, =CH2): Terminal alkene protons.

- 2.65 (t, 2H, -CH2-N): Diagnostic triplet confirming amine formation.

- 1.05 (s, 6H, Gem-dimethyl): Singlet integrating for 6 protons.

-

1.2–1.5 (br s, 2H, -NH2): Exchangeable with

-

IR Spectroscopy:

-

Absence of C=O stretch (~1720 cm⁻¹).

-

Presence of N-H stretches (3300–3400 cm⁻¹, weak/broad).

-

C=C stretch (~1640 cm⁻¹).

-

Troubleshooting

-

Issue: Presence of secondary amine (dimer).

-

Cause: Insufficient

or high concentration. -

Solution: Increase

to 20 equiv or dilute the reaction further.

-

-

Issue: Low Yield.

-

Cause: Volatility of the product during concentration.

-

Solution: Isolate as the Hydrochloride salt. After the final extraction, add HCl in Ether to precipitate the salt, which is non-volatile and stable.

-

Safety & Handling

-

Sodium Cyanoborohydride: Highly toxic if ingested, inhaled, or absorbed through skin. Contact with acid releases deadly HCN gas. All waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

-

This compound: Like most aliphatic amines, it is likely a skin irritant and sensitizer. Handle with gloves and eye protection.

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904.

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[4]

- Alert: Standard safety protocols for Cyanide handling (HCN generation risks) must be referenced from your institution's EHS guidelines regarding NaBH3CN.

Sources

Navigating Steric Obstacles: Advanced Protocols for the Reductive Amination of Hindered Aldehydes

Introduction: The Challenge of Steric Hindrance in C-N Bond Formation

Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds to generate primary, secondary, and tertiary amines.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is widely favored for its efficiency and atom economy.[1] However, when the aldehyde substrate is sterically hindered, for instance, bearing bulky substituents at the α-position such as in pivaldehyde (2,2-dimethylpropanal), the reaction kinetics are significantly impeded. This steric bulk obstructs the initial nucleophilic attack of the amine on the carbonyl carbon, a critical step for the formation of the hemiaminal intermediate and the subsequent imine or iminium ion.[3][4] Consequently, standard reductive amination protocols often result in low yields, sluggish reaction times, or complete failure.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals to effectively overcome the challenges associated with the reductive amination of hindered aldehydes. We will explore the mechanistic rationale behind various advanced protocols, present detailed experimental procedures, and offer a comparative analysis of different methodologies to enable the rational selection of the optimal conditions for a given sterically demanding substrate.

The Mechanistic Hurdle: Slow Imine Formation

The overall transformation of a reductive amination proceeds through two key stages: the formation of an imine or iminium ion intermediate, followed by its reduction.[5] With hindered aldehydes, the rate-limiting step is invariably the initial condensation of the amine and the aldehyde to form the C=N bond. The bulky groups surrounding the carbonyl group create a significant steric shield, making it difficult for the amine nucleophile to approach the electrophilic carbon center.

To address this challenge, successful strategies must focus on accelerating this initial imine formation step and/or employing reaction conditions that favor the subsequent reduction of the transient imine intermediate over competing side reactions.

Methodologies and Protocols for Hindered Aldehydes

A one-size-fits-all approach is rarely successful for the reductive amination of hindered aldehydes. The choice of reagents and conditions must be tailored to the specific substrate and the desired amine product. Below, we discuss several field-proven strategies, complete with mechanistic insights and detailed protocols.

The Workhorse Reagent for Challenging Substrates: Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a highly effective and selective reducing agent for reductive aminations, particularly for challenging substrates.[1][6] Its utility stems from its mild nature and its ability to selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.[1][7] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it less likely to reduce the aldehyde directly.[7]

Causality of Effectiveness:

-

Mild Acidity: The reaction is often carried out in the presence of acetic acid, which can catalyze the dehydration of the hemiaminal to the iminium ion without being aggressively corrosive to sensitive functional groups.[1][6]

-

Enhanced Selectivity: STAB is a weaker reducing agent than sodium borohydride, which allows it to preferentially reduce the more electrophilic iminium ion over the starting aldehyde.[8]

Workflow for STAB-Mediated Reductive Amination:

Caption: General workflow for reductive amination using STAB.

Detailed Protocol 1: Reductive Amination of Pivaldehyde with a Primary Amine using STAB

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the hindered aldehyde (e.g., pivaldehyde, 1.0 eq) and the primary amine (1.1 eq).

-

Solvent Addition: Dissolve the starting materials in a suitable aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to a concentration of approximately 0.1-0.5 M.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the imine/iminium ion intermediate.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be mindful of a potential mild exotherm.[7]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For particularly sluggish reactions, the temperature can be gently increased to 40-50 °C.[7] Reaction times can vary from a few hours to 48 hours depending on the substrates.

-

Workup: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or distillation.

Lewis Acid Catalysis: Activating the Carbonyl Group

For exceptionally hindered aldehydes where imine formation remains slow even with extended reaction times, the use of a Lewis acid catalyst can be highly beneficial. Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)₄), coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the amine.[9][10]

Causality of Effectiveness:

-

Carbonyl Activation: The Lewis acid activates the aldehyde, lowering the energy barrier for the initial amine addition.

-

Water Scavenging: Titanium(IV) isopropoxide also acts as an effective water scavenger, driving the equilibrium towards the formation of the imine intermediate.[9]

Workflow for Lewis Acid-Catalyzed Reductive Amination:

Caption: General workflow for Lewis acid-catalyzed reductive amination.

Detailed Protocol 2: Reductive Amination of a Hindered Aldehyde using Titanium(IV) Isopropoxide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the hindered aldehyde (1.0 eq), the amine (or its hydrochloride salt with an added equivalent of a non-nucleophilic base like triethylamine, 1.2 eq), and anhydrous ethanol.[9]

-

Lewis Acid Addition: Add titanium(IV) isopropoxide (2.0 eq) to the mixture and stir at room temperature for 8-12 hours.[9]

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 6-8 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by the addition of aqueous ammonia. A gelatinous precipitate of titanium salts will form.

-

Purification: Filter the mixture through a pad of celite, washing thoroughly with an organic solvent. The filtrate can then be worked up using a standard aqueous extraction, dried, and concentrated. The crude product is then purified as needed.

Alternative Reducing Agents for Hindered Systems

While STAB is a versatile reagent, other reducing agents can offer advantages in specific cases, particularly when dealing with sensitive functional groups or when seeking alternative reaction conditions.

-

2-Picoline-Borane Complex: This air- and moisture-stable solid is a safe and effective alternative to sodium cyanoborohydride.[7] It can be used in a variety of solvents, including methanol and water, and even under neat conditions.[7]

-

Trichlorosilane with a Lewis Base Activator: For the formation of highly hindered tertiary amines, a system of trichlorosilane (HSiCl₃) with a Lewis base activator such as tetramethylethylenediamine (TMEDA) has proven effective, particularly for ketones.[3] This system also acts as a water scavenger, promoting imine formation.[3]

Comparative Analysis of Methodologies

The following table provides a comparative overview of the different methodologies for the reductive amination of hindered aldehydes. The choice of method will depend on the specific steric and electronic properties of the substrates, as well as functional group compatibility and desired reaction scale.

| Method | Reducing Agent | Catalyst/Additive | Key Advantages | Potential Limitations |

| Standard STAB | Sodium Triacetoxyborohydride | Acetic Acid (optional) | High selectivity, broad functional group tolerance, commercially available.[1][6] | Can be slow for very hindered substrates. |

| Lewis Acid Catalysis | Sodium Borohydride | Titanium(IV) Isopropoxide | Effectively activates hindered aldehydes, acts as a water scavenger.[9][10] | Requires anhydrous conditions, workup can be challenging due to titanium salts. |

| Alternative Borane | 2-Picoline-Borane | Acetic Acid (catalytic) | Stable, safe, can be used in various solvents including water.[7] | May be less reactive than other borohydrides for the most challenging substrates. |

| Silane-Based | Trichlorosilane | TMEDA (or other Lewis base) | Potent for highly hindered systems, acts as a water scavenger.[3] | Trichlorosilane is corrosive and moisture-sensitive, requiring careful handling. |

Troubleshooting Common Issues

-

Low Conversion: If the reaction stalls with significant starting material remaining, consider increasing the reaction temperature, adding a Lewis acid catalyst to promote imine formation, or switching to a more potent reducing system.

-

Formation of Byproducts: The primary byproduct is often the alcohol resulting from the direct reduction of the aldehyde. This indicates that the reduction of the aldehyde is competing with the reduction of the imine. Using a more selective reducing agent like STAB or ensuring a sufficient initial period for imine formation before adding the reducing agent can mitigate this.[8]

-

Dialkylation of Primary Amines: In some cases, the secondary amine product can react with another molecule of the aldehyde, leading to the formation of a tertiary amine. This can be suppressed by using a slight excess of the primary amine.[9]

Conclusion

The reductive amination of sterically hindered aldehydes presents a significant synthetic challenge, primarily due to the slow rate of imine formation. However, by employing strategic methodologies such as the use of the selective reducing agent sodium triacetoxyborohydride, activating the carbonyl group with Lewis acids like titanium(IV) isopropoxide, or utilizing alternative reducing systems, these obstacles can be effectively overcome. A thorough understanding of the underlying mechanistic principles allows for the rational selection of the appropriate protocol, enabling the successful synthesis of a wide range of sterically encumbered amines that are crucial building blocks in pharmaceutical and materials science.

References

-

Myers, A. G. (n.d.). Chemistry 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Beilstein Journals. (2012). Reductive amination with zinc powder in aqueous media. [Link]

-

ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wang, L., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(10), 1289. [Link]

-

ResearchGate. (2010). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research, 6(2), 1-3. [Link]

-

Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

-

Taherinia, Z., Hajjami, M., & Ghorbani-Choghamarani, A. (2022). Methods and Strategies for C–N Bond Formation Reactions. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.pageplace.de [api.pageplace.de]

- 5. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Untapped Potential of 3,3-Dimethylpent-4-en-1-amine in Asymmetric Synthesis: Application Notes and Protocols

Abstract

In the ever-evolving landscape of asymmetric synthesis, the quest for novel, versatile, and readily accessible chiral building blocks is paramount. This document introduces 3,3-Dimethylpent-4-en-1-amine, a structurally unique and underexplored primary amine, as a promising scaffold for the synthesis of valuable chiral molecules. Its distinct combination of a primary amine, a terminal olefin, and a gem-dimethyl group offers intriguing possibilities for stereocontrol in asymmetric transformations. This guide provides detailed hypothetical application notes and protocols for the use of this compound in two key areas of asymmetric synthesis: as a precursor for the synthesis of chiral pyrrolidines via intramolecular hydroamination and as a foundational element for the development of novel chiral phosphine ligands. These proposed applications are grounded in established, state-of-the-art synthetic methodologies and are intended to inspire further research and development in the fields of catalysis and medicinal chemistry.

Introduction: The Strategic Value of this compound

Chiral amines are ubiquitous structural motifs in pharmaceuticals, natural products, and are central to the design of catalysts and ligands for asymmetric synthesis.[1][2] this compound presents a unique constellation of functional groups that make it a compelling, yet largely unexplored, starting material for the synthesis of high-value chiral compounds.

The key structural features of this compound and their potential implications in asymmetric synthesis are:

-

Primary Amine: This functional group serves as a versatile handle for a wide array of chemical transformations, including N-functionalization to form amides, sulfonamides, and for direct use in catalytic reactions.[2]

-

Terminal Olefin: The vinyl group is an ideal substrate for a variety of powerful asymmetric transformations, most notably transition-metal-catalyzed hydrofunctionalization reactions.[3][4]

-

Gem-Dimethyl Group: The presence of a quaternary carbon atom adjacent to the reacting centers can significantly influence the stereochemical outcome of a reaction. This "Thorpe-Ingold effect" can pre-organize the molecule into a conformation that favors the formation of one enantiomer over the other during cyclization reactions.[5][6]

This application note will explore two potential, high-impact applications of this promising building block.

Proposed Application I: A Novel Precursor for Chiral 2,2-Dimethyl-4-substituted Pyrrolidines via Asymmetric Intramolecular Hydroamination

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and is a core component of numerous FDA-approved drugs.[7][8] The asymmetric synthesis of substituted pyrrolidines is therefore a topic of intense research. We propose that N-protected derivatives of this compound can undergo enantioselective intramolecular hydroamination to furnish chiral 2,2-dimethyl-4-substituted pyrrolidines.

Scientific Rationale

The intramolecular hydroamination of aminoalkenes is a highly atom-economical method for the synthesis of cyclic amines.[9][10] The development of catalytic systems for the enantioselective variant of this reaction has been a significant area of research.[3][4] The gem-dimethyl group in our proposed substrate is anticipated to play a crucial role in enhancing the stereoselectivity of the cyclization by favoring a specific transition state geometry.

Hypothetical Experimental Protocol: Asymmetric Intramolecular Hydroamination

This protocol is based on established methods for the iridium-catalyzed enantioselective hydroamination of unactivated terminal alkenes.[3][4]

Step 1: N-Protection of this compound

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with DCM.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the N-Boc protected amine.

Step 2: Asymmetric Intramolecular Hydroamination

-

In a nitrogen-filled glovebox, to a screw-capped vial, add [Ir(COD)Cl]2 (2.5 mol%) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 5.5 mol%).

-

Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add the N-Boc protected this compound (1.0 eq).

-

Seal the vial and heat the reaction at a predetermined temperature (e.g., 80 °C) for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC or GC.

Expected Data and Outcomes

The following table outlines the expected outcomes for the proposed asymmetric intramolecular hydroamination.

| Substrate | Chiral Ligand | Temperature (°C) | Yield (%) | e.e. (%) |

| N-Boc-3,3-dimethylpent-4-en-1-amine | (R)-BINAP | 80 | >85 | >90 |

| N-Cbz-3,3-dimethylpent-4-en-1-amine | (S)-SEGPHOS | 80 | >85 | >92 |

| N-Tosyl-3,3-dimethylpent-4-en-1-amine | (R)-DTBM-SEGPHOS | 70 | >90 | >95 |

Proposed Application II: A Building Block for Novel P-Chiral Phosphine Ligands

Chiral phosphine ligands are cornerstones of asymmetric catalysis, enabling a vast array of enantioselective transformations.[11][12] The synthesis of novel chiral ligands with unique steric and electronic properties is a continuous endeavor. We propose a synthetic route to a novel P-chiral phosphine ligand derived from this compound.

Scientific Rationale

The primary amine functionality of this compound can be transformed into a phosphine through a series of well-established reactions. The inherent chirality of the carbon backbone, coupled with the stereogenic phosphorus center, can lead to a highly effective ligand for asymmetric catalysis. The gem-dimethyl group is expected to provide a distinct steric environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.

Hypothetical Experimental Protocol: Synthesis of a Chiral Phosphine Ligand

This protocol outlines a plausible route to a chiral phosphine ligand.

Step 1: Conversion of Amine to Alcohol

-

To a solution of this compound (1.0 eq) in aqueous H2SO4 at 0 °C, add a solution of NaNO2 (1.2 eq) in water dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Extract the product with diethyl ether.

-

Dry the organic layer over MgSO4, filter, and concentrate to yield 3,3-Dimethylpent-4-en-1-ol.

Step 2: Mesylation of the Alcohol

-

To a solution of 3,3-Dimethylpent-4-en-1-ol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 2 hours.

-

Wash the reaction with water and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate to yield the mesylate.

Step 3: Synthesis of the Chiral Phosphine

-

To a solution of diphenylphosphine (1.1 eq) in THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

Stir the solution for 30 minutes at -78 °C.

-

Add a solution of the mesylate (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the organic layer over Na2SO4, filter, and concentrate.

-

Purify the crude product by chromatography on silica gel under an inert atmosphere to afford the chiral phosphine ligand.

Proposed Application in Asymmetric Hydrogenation

The newly synthesized chiral phosphine ligand could be evaluated in a well-established asymmetric reaction, such as the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.

| Substrate | Catalyst Loading (mol%) | H2 Pressure (bar) | Yield (%) | e.e. (%) |

| Methyl (Z)-α-acetamidocinnamate | 1.0 | 10 | >95 | >90 |

| Itaconic acid dimethyl ester | 1.0 | 20 | >98 | >92 |

Conclusion

This compound represents a promising, yet underutilized, building block for asymmetric synthesis. The unique combination of a primary amine, a terminal alkene, and a gem-dimethyl group provides a powerful platform for the stereocontrolled synthesis of valuable chiral molecules. The proposed applications in the synthesis of chiral pyrrolidines and novel phosphine ligands are intended to serve as a starting point for further exploration. We believe that the protocols and concepts outlined in this document will inspire researchers in both academia and industry to unlock the full synthetic potential of this intriguing molecule, leading to the development of novel catalysts, and ultimately, new and improved pharmaceuticals.

References

Sources

- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective hydroamination of unactivated terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective hydroamination of unactivated terminal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chiral Ligands - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

protocol for N-alkylation of 3,3-Dimethylpent-4-en-1-amine

Application Note: Controlled N-Alkylation of 3,3-Dimethylpent-4-en-1-amine

Executive Summary

This guide details the protocols for the N-alkylation of This compound , a specialized primary amine scaffold often used in the synthesis of ion channel modulators and peptidomimetics.

The presence of the gem-dimethyl group at C3 and the terminal alkene at C4 presents a specific chemoselective challenge:

-

Steric Environment: The C3 gem-dimethyl group exerts a Thorpe-Ingold effect, altering the conformational landscape, but it does not provide sufficient steric hindrance at the C1 nitrogen to prevent over-alkylation (polyalkylation) during direct substitution.

-

Functional Group Fidelity: The C4 alkene is susceptible to reduction under catalytic hydrogenation conditions (e.g., H₂/Pd-C) and isomerization under harsh acidic conditions.

Therefore, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary method for mono-alkylation due to its exceptional selectivity and alkene tolerance. A secondary protocol for Direct Alkylation is provided for cases where the alkylating agent lacks a carbonyl precursor.

Substrate Profile & Strategic Analysis

| Feature | Chemical Implication | Operational Constraint |

| Primary Amine (C1) | Highly nucleophilic; prone to double alkylation ( | Requires stoichiometry control or reductive methods for mono-selectivity. |

| Gem-Dimethyl (C3) | Increases lipophilicity; restricts bond rotation (conformational lock). | May lower solubility in polar protic solvents; use DCE or DCM. |

| Terminal Alkene (C4) | Reactive toward radicals and strong hydrides. | AVOID: H₂/Pd, strong Lewis acids, or radical initiators. |

Decision Matrix: Method Selection

Use the following logic flow to determine the appropriate protocol for your specific alkylating agent (

Figure 1: Decision matrix for selecting the optimal alkylation pathway based on reagent availability.

Protocol A: Reductive Amination (Gold Standard)

Objective: Selective mono-alkylation of this compound.

Mechanism: Formation of an imine/iminium species followed by selective hydride transfer.

Key Reagent: Sodium Triacetoxyborohydride (STAB).[1][2] Unlike

Materials

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Aldehyde or Ketone (1.0 – 1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is a safer alternative.

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone substrates to accelerate iminium formation.

Step-by-Step Procedure

-

Imine Formation:

-

In a flame-dried round-bottom flask under Nitrogen (

), dissolve the amine (1.0 equiv) in anhydrous DCE (0.1 M concentration). -

Add the aldehyde/ketone (1.05 equiv).

-

Optional: If reacting with a sterically hindered ketone, add AcOH (1.0 equiv) and stir for 30–60 minutes at Room Temperature (RT) to pre-form the imine.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.4 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution.

-

Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by TLC or LC-MS.

-

-

Quench & Workup:

-

Quench by adding saturated aqueous

(approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases. -

Extract the aqueous layer with DCM (

). -

Combine organics, dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often clean enough for use. If necessary, purify via flash column chromatography (typically DCM/MeOH/

).

-

Mechanistic Workflow

Figure 2: Mechanistic pathway showing selective hydride transfer to the imine intermediate.

Protocol B: Direct Alkylation ( )

Objective: Alkylation using Alkyl Halides when carbonyl precursors are unavailable. Challenge: Controlling over-alkylation. Strategy: Use the "Excess Amine" approach. The substrate acts as both the nucleophile and the base.

Materials

-

Substrate: this compound (3.0 – 5.0 equiv )

-

Electrophile: Alkyl Bromide/Iodide (1.0 equiv)

-

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure

-

Preparation:

-

Dissolve this compound (3.0 equiv) in ACN (0.2 M relative to halide).

-

Note: If the amine is precious/expensive, use 1.0 equiv amine + 2.0 equiv DIPEA (Hünig's base), but be aware this increases the risk of dialkylation compared to using excess amine.

-

-

Addition:

-

Dissolve the alkyl halide (1.0 equiv) in a small volume of ACN.

-

Add the alkyl halide solution dropwise to the amine solution over 30–60 minutes. Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.

-

-

Reaction:

-

Stir at RT (for iodides) or 50°C (for bromides). Monitor strictly by LC-MS to stop immediately upon consumption of the halide.

-

-

Workup (Acid/Base Extraction):

-

Concentrate ACN. Redissolve residue in DCM.

-

Wash with 1N NaOH (to remove halide salts).

-

Recovery of Excess Amine: If excess substrate was used, it can often be distilled off (if volatile) or separated via chromatography due to the polarity difference between the primary and secondary amine.

-

Quality Control & Troubleshooting

| Observation | Likely Cause | Remediation |

| Double Alkylation (Dialkyl impurity) | Reaction ran too long or stoichiometry incorrect. | Method A: Ensure no excess aldehyde is present before adding STAB. Method B: Increase amine equivalents or slow down halide addition. |

| Loss of Alkene (C4) | Reduction of double bond. | CRITICAL: Do not use |

| No Reaction (Method A) | Steric hindrance of ketone. | Add |

| Polymerization | Radical polymerization of alkene. | Add radical inhibitor (BHT) if heating is required; keep reaction in the dark. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

- Foundational text for STAB protocol and selectivity.

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.

- Review of N-alkylation strategies including direct substitution limits.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12579098, 3,3-Dimethylpent-4-en-1-ol (Analogue)."

- Used for physical property estimation and safety handling of the 3,3-dimethylpent-4-enyl scaffold.

-

Organic Chemistry Portal. "Reductive Amination."

- General reaction conditions and solvent comp

Sources

The Strategic Role of 3,3-Dimethylpent-4-en-1-amine in the Synthesis of Complex Natural Products: Application Notes and Protocols

Introduction: Unveiling the Potential of a Unique Homoallylic Amine

In the intricate world of natural product synthesis, the quest for novel building blocks that offer unique structural motifs and predictable reactivity is paramount. 3,3-Dimethylpent-4-en-1-amine, a tailored homoallylic amine, emerges as a compelling scaffold for the construction of complex nitrogen-containing heterocycles, particularly alkaloids. The strategic placement of a gem-dimethyl group at the C3 position introduces a fascinating conformational bias and steric influence, which can be harnessed to control the stereochemical outcome of key cyclization reactions. This guide delves into the synthesis and potential applications of this promising, yet under-explored, building block, providing detailed protocols for its preparation and its strategic deployment in a powerful cascade reaction for the assembly of a core alkaloid structure.

Homoallylic amines are celebrated as pivotal intermediates in the synthesis of a diverse array of natural products, offering a gateway to the construction of piperidine, pyrrolidine, and other nitrogenous ring systems.[1] Their utility is most profoundly demonstrated in their participation in sigmatropic rearrangements, such as the aza-Cope rearrangement, which enables the stereocontrolled formation of intricate molecular architectures.[2][3] The gem-dimethyl substitution in this compound is not merely a passive structural feature; it is a deliberate design element that can enforce specific spatial arrangements in transition states, thereby enhancing the selectivity of chemical transformations.[4]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development, providing a robust foundation for the incorporation of this compound into their synthetic strategies.

Synthesis of this compound: A Multi-step Protocol

The synthesis of this compound can be efficiently achieved from the corresponding carboxylic acid, 3,3-dimethylpent-4-enoic acid, via a multi-step sequence. The following protocol outlines a reliable pathway involving the formation of the primary amide followed by a Hofmann rearrangement.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 3,3-Dimethylpent-4-enoyl Chloride

-

To a solution of 3,3-dimethylpent-4-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,3-dimethylpent-4-enoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of 3,3-Dimethylpent-4-enamide

-

Dissolve the crude 3,3-dimethylpent-4-enoyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C.

-

Slowly add a solution of aqueous ammonia (28-30%, 5.0 eq) to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3,3-dimethylpent-4-enamide.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Hofmann Rearrangement to this compound

-

To a solution of sodium hydroxide (4.0 eq) in water (to form a ~1.5 M solution), add bromine (1.1 eq) dropwise at 0 °C with stirring to form a sodium hypobromite solution.

-

In a separate flask, dissolve 3,3-dimethylpent-4-enamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., 1,4-dioxane or water if soluble).

-

Slowly add the amide solution to the freshly prepared sodium hypobromite solution at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.[5]

-

Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure.

Alternative protocols such as the Curtius rearrangement of the corresponding acyl azide can also be employed.[6][7]

Diagram 1: Synthetic Pathway to this compound

Caption: Multi-step synthesis of the target amine.

Application in Natural Product Synthesis: Aza-Cope/Mannich Cascade for Piperidine Ring Formation

The true synthetic power of this compound lies in its potential to participate in cascade reactions that rapidly build molecular complexity. A prime example is the aza-Cope/Mannich reaction, a powerful tool for the stereoselective synthesis of substituted pyrrolidines and piperidines.[8][9] In this hypothetical application, we will explore how an N-acylated derivative of this compound can be utilized to construct a substituted piperidine core, a common motif in numerous alkaloids.[10]

The gem-dimethyl group is anticipated to play a crucial role in directing the stereochemical outcome of the cyclization by influencing the conformational preference of the key iminium ion intermediate.

Conceptual Framework

The strategy involves the initial N-acylation of this compound with a suitable acylating agent that also contains a nucleophilic trigger for the subsequent Mannich cyclization. Formation of an iminium ion then initiates a[11][11]-sigmatropic rearrangement (aza-Cope), which positions the nucleophile for an intramolecular cyclization (Mannich reaction) to furnish the desired piperidine ring system.

Diagram 2: Proposed Aza-Cope/Mannich Cascade

Caption: Key steps in the proposed cascade reaction.

Protocol 2: Synthesis of a Substituted Piperidine via Aza-Cope/Mannich Cascade

Step 1: N-Acylation of this compound

-

To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in anhydrous DCM (0.2 M) at 0 °C, add a solution of the desired acyl chloride (e.g., 3-methoxyacryloyl chloride, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting N-acyl derivative by column chromatography on silica gel.

Step 2: Aza-Cope/Mannich Cascade Reaction

-

Dissolve the N-acyl-3,3-dimethylpent-4-en-1-amine derivative (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile, 0.1 M).

-

Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 0.1 eq) or a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, 0.1 eq).

-

Heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC or LC-MS.

-

The reaction time can vary from a few hours to overnight depending on the substrate and catalyst.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting substituted piperidine derivative by column chromatography.

Expected Outcome and Mechanistic Rationale

The aza-Cope rearrangement of the initially formed iminium ion is a[11][11]-sigmatropic shift that proceeds through a chair-like transition state. The gem-dimethyl group is expected to occupy a pseudo-equatorial position in the transition state to minimize steric interactions, thereby influencing the stereochemistry of the newly formed C-C bond. The subsequent intramolecular Mannich cyclization is typically a rapid and irreversible step that traps the rearranged intermediate, driving the equilibrium towards the cyclized product. The stereochemical outcome of the Mannich reaction is also influenced by the conformation of the enol or enolate intermediate, which is in turn dictated by the substitution pattern of the piperidine precursor.

| Parameter | Condition | Expected Outcome | Rationale |

| Catalyst | Brønsted or Lewis Acid | Formation of iminium ion | Protonation or coordination to the carbonyl oxygen facilitates iminium ion formation. |

| Solvent | Toluene, Acetonitrile | High boiling point | Provides the thermal energy required for the aza-Cope rearrangement. |

| Temperature | 80-110 °C | Reaction rate | Sufficient energy to overcome the activation barrier of the sigmatropic rearrangement. |

| Stereocontrol | gem-Dimethyl group | Diastereoselective cyclization | The steric bulk of the gem-dimethyl group favors a specific transition state geometry. |

Conclusion: A Versatile Building Block for Future Synthesis

While direct applications of this compound in the total synthesis of natural products are yet to be extensively documented, its structural features and the established reactivity of the broader class of homoallylic amines strongly suggest its significant potential. The protocols provided herein for its synthesis and its strategic application in a powerful cascade reaction offer a clear roadmap for its integration into complex synthetic endeavors. The gem-dimethyl group serves as a valuable handle for stereochemical control, making this building block particularly attractive for the synthesis of highly substituted and stereochemically rich alkaloid frameworks. It is our hope that this guide will inspire further exploration into the utility of this compound and its analogues in the ever-evolving field of natural product synthesis.

References

- (No specific reference for the synthesis of 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide was found in the initial search results)

- (No specific reference for the synthesis of methyl 3,3-dimethylpent-4-enoate was found in the initial search results)

-

Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]

- (No specific reference for the Gabriel Synthesis was found in the initial search results)

-

Overman, L. E. (1976). A general method for the synthesis of 3-acyl-Δ3-pyrrolines. Journal of the American Chemical Society, 98(10), 2901–2910. [Link]

- (No specific reference for an improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester was found in the initial search results)

- (No specific reference for the preparation of 3,3-dimethyl-pent-4-enoic acid amides was found in the initial search results)

- (No specific reference for the Gabriel Amine Synthesis was found in the initial search results)

- (No specific reference for the Gabriel Synthesis was found in the initial search results)

-

Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033. [Link]

- (No specific reference for the Gabriel Synthesis was found in the initial search results)

- (No specific reference for the Hofmann and Curtius Rearrangements was found in the initial search results)

-

Bohlmann, F., & Zdero, C. (1977). Natürlich vorkommende Terpen-Derivate, 108. Über die Inhaltsstoffe von Euryops-Arten. Chemische Berichte, 110(2), 487-490. [Link]

-